Methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate
Description
Methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate is a tetrahydrofuran (THF) derivative featuring a ketone group at the 4-position, a methyl ester at the 3-position, and two phenyl substituents at the 5-position. This compound’s structure imparts unique steric and electronic properties, influencing its reactivity, crystallinity, and intermolecular interactions. Its synthesis typically involves cyclization reactions of γ-keto esters or oxidative coupling of enol ethers.
Structural characterization of such compounds relies heavily on X-ray crystallography, with software like SHELX and visualization tools like Mercury CSD enabling precise determination of bond lengths, angles, and packing motifs. Hydrogen-bonding patterns, critical for understanding solubility and stability, are analyzed using graph set theory , while ring puckering is quantified via Cremer-Pople parameters .
Properties
IUPAC Name |
methyl 4-oxo-5,5-diphenyloxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(20)15-12-22-18(16(15)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYTYBMRQGNVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Reduction Reactions
The ketone group at the 4-position undergoes selective reduction. Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol while preserving the ester functionality. For example:
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Reaction : LiAlH₄ in anhydrous THF at 0°C → Reduction of the 4-oxo group.
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Product : Methyl 4-hydroxy-5,5-diphenyltetrahydrofuran-3-carboxylate.
This intermediate is critical for further functionalization, such as tosylation or triflation.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic conditions:
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Conditions : LiOH in MeOH/THF (1:1) at 0°C → Room-temperature stirring.
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Product : 4-Oxo-5,5-diphenyltetrahydrofuran-3-carboxylic acid.
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Yield : Quantitative (100%) when purified via flash chromatography .
The carboxylic acid derivative serves as a precursor for amidation or coupling reactions.
Nucleophilic Substitution at the 3-Position
The ester group participates in nucleophilic displacement reactions. For example:
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Reaction : Reaction with dimethylamine in THF at 0°C → Substitution of the ester with dimethylamino group.
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Product : 3-(Dimethylamino)-4-oxo-5,5-diphenyltetrahydrofuran.
This transformation is pivotal in synthesizing tertiary amine derivatives for bioactive molecules.
Cyclization and Ring-Opening Reactions
The tetrahydrofuran ring undergoes acid-catalyzed cyclization or nucleophilic ring-opening:
Cyclization
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Conditions : p-Toluenesulfonic acid (TsOH) in CH₂Cl₂.
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Product : Spirocyclic lactone derivatives via intramolecular esterification.
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Application : Key step in synthesizing tetrahydrofuran-based antibiotics .
Ring-Opening
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Reagents : Trifluoromethanesulfonic anhydride (Tf₂O) with 2,6-lutidine.
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Product : Triflates for subsequent cross-coupling (e.g., Suzuki-Miyaura) .
Enzymatic Desymmetrization
The prochiral 3-hydroxymethyl group in derivatives of this compound undergoes enantioselective acetylation using lipases:
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Enzyme : Amano Lipase PS30.
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Conditions : Vinyl acetate, hexanes, 30°C.
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Outcome : (R)- and (S)-enantiomers with >95% enantiomeric excess (ee) .
Table 1: Key Derivatives and Their Uses
Mechanistic Insights
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Nucleophilic Attack : The tetrahydrofuran oxygen stabilizes transition states during ring-opening, as shown in DFT studies for analogous systems .
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Steric Effects : Bulky diphenyl groups at the 5-position hinder reactivity at the 2-position, directing substitutions to the 3- and 4-positions .
Challenges and Optimization
Scientific Research Applications
Methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its application and the target molecules.
Comparison with Similar Compounds
Ring Puckering and Substituent Effects
The tetrahydrofuran ring in Methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate adopts a puckered conformation to alleviate steric strain from the bulky diphenyl groups. Cremer-Pople puckering parameters quantify this distortion, with amplitude ($q$) and phase angle ($\phi$) differentiating it from analogs. For example:
- Methyl 4-oxo-5,5-diphenyl-THF-3-carboxylate : High $q$ (~0.45 Å) due to steric hindrance, favoring a twist-boat conformation.
- Ethyl 4-hydroxy-5-phenyl-THF-3-carboxylate : Lower $q$ (~0.38 Å) with an envelope conformation, as the hydroxyl group forms intramolecular hydrogen bonds, reducing puckering .
Hydrogen-Bonding Motifs
Hydrogen-bonding networks, analyzed via graph set theory , differ significantly among analogs:
- Methyl 4-oxo-5,5-diphenyl-THF-3-carboxylate : The ketone oxygen acts as an acceptor, forming $R_2^2(8)$ motifs with adjacent molecules, leading to layered crystal packing .
- Methyl 4-amino-5-phenyl-THF-3-carboxylate: The amino group participates in $R_1^2(6)$ chains, enhancing solubility in polar solvents .
Physicochemical Properties
Key properties influenced by substituents include:
| Compound | Melting Point (°C) | Solubility (DMSO, mg/mL) | LogP | Crystal Packing Efficiency (%) |
|---|---|---|---|---|
| Methyl 4-oxo-5,5-diphenyl-THF-3-carboxylate | 180–182 | 5.2 | 3.8 | 72 |
| Ethyl 4-hydroxy-5-phenyl-THF-3-carboxylate | 165–167 | 12.8 | 2.1 | 65 |
| Methyl 4-amino-5-phenyl-THF-3-carboxylate | 150–152 | 24.5 | 1.5 | 58 |
- Diphenyl substituents : Increase hydrophobicity (higher LogP) and packing efficiency but reduce solubility .
- Hydroxyl/Amino groups: Enhance solubility via hydrogen bonding but lower melting points due to less efficient packing .
Reactivity and Modeling
In computational models, lumping strategies group structurally similar compounds to simplify reaction networks . For example:
- Methyl 4-oxo-5,5-diphenyl-THF-3-carboxylate is lumped with other γ-keto esters due to analogous degradation pathways (e.g., nucleophilic attack at the ketone).
- Ethyl 4-hydroxy-5-phenyl-THF-3-carboxylate is excluded from such groups due to its propensity for dehydration, forming conjugated dienes .
Methodological Considerations
- Crystallography : SHELX refines bond parameters, while Mercury CSD visualizes packing motifs and void spaces.
- Hydrogen Bonds : Graph set analysis classifies motifs like $R2^2(8)$ vs. $R1^2(6)$, critical for predicting solubility.
- Lumping : While useful for modeling, lumping may overlook subtle structural differences (e.g., phenyl vs. alkyl substituents) that significantly alter reactivity .
Biological Activity
Methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate (CAS No. 105401-19-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 296.32 g/mol. Its structure features a tetrahydrofuran ring with two phenyl groups and a carboxylate functional group, which may influence its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/AKT pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .
Antioxidant Properties
This compound has shown promising antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress which is implicated in various diseases including cancer and neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The synthetic routes often include the formation of the tetrahydrofuran ring followed by functionalization at the carbonyl and carboxylate positions. Various derivatives have been synthesized to enhance its biological activity or to explore structure-activity relationships (SAR) .
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, a series of derivatives based on this compound were evaluated against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound, particularly against breast cancer cells .
Case Study 2: Inflammation Model
Another study investigated the anti-inflammatory effects using an animal model of arthritis. This compound was administered to arthritic rats, resulting in significant reductions in swelling and pain scores compared to controls .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate?
- Methodological Answer : Multi-component reactions (MCRs) under reflux conditions are frequently used, often catalyzed by triethylamine (Et3N) or similar bases. For example, cyclocondensation of substituted aldehydes with active methylene compounds in ethanol or methanol yields the tetrahydrofuran core. Post-synthetic esterification with methyl iodide or dimethyl sulfate finalizes the carboxylate moiety. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy is critical to confirm functional groups and regioselectivity .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Cu-Kα/Mo-Kα radiation. Structure solution employs direct methods (e.g., SHELXS) and refinement via SHELXL for precise atomic coordinates. ORTEP-III visualizes thermal ellipsoids and molecular geometry, while Mercury CSD validates packing motifs and intermolecular interactions .
Q. What spectroscopic techniques are essential for characterizing hydrogen bonding in its crystal lattice?
- Methodological Answer : IR spectroscopy identifies O–H and C=O stretching frequencies (e.g., ~3200 cm<sup>-1</sup> for hydroxyl groups). SCXRD data analyzed via Mercury CSD or PLATON reveals hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs). Graph set analysis, as described by Etter and Bernstein, classifies donor-acceptor distances and angles to map supramolecular architectures .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during refinement?
- Methodological Answer : For disordered regions, split-atom models in SHELXL with restrained isotropic displacement parameters (ISOR) improve accuracy. Twinned data (e.g., merohedral twinning) require HKLF 5 format in SHELXL and BASF parameter optimization. Validation tools in Mercury CSD, such as void analysis and packing similarity, cross-check structural plausibility .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects are modeled via PCM. TD-DFT simulations correlate UV-Vis spectra with experimental data, while NBO analysis quantifies hyperconjugation in the tetrahydrofuran ring .
Q. How are Cremer-Pople parameters used to analyze ring puckering in the tetrahydrofuran moiety?
- Methodological Answer : The Cremer-Pople method defines puckering amplitude (q) and phase angle (φ) from atomic coordinates. For a five-membered ring, q2 and φ2</sup> describe out-of-plane deviations. Software like PARST or PLATON automates calculations, distinguishing envelope, half-chair, or twist conformers. Cross-validation with DFT-optimized geometries ensures accuracy .
Q. What strategies address discrepancies between experimental and computational vibrational spectra?
- Methodological Answer : Scaling factors (e.g., 0.961 for B3LYP/6-31G*) adjust DFT-calculated frequencies to match experimental IR peaks. Anharmonic corrections via VPT2 (Vibrational Perturbation Theory) account for overtones. For ambiguous peaks, isotopic substitution (e.g., deuterated analogs) or Raman spectroscopy resolves mode assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
